1-Ethynyl-3,3-difluoro-cyclobutanol

Description

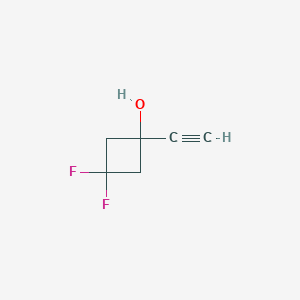

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6F2O |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

1-ethynyl-3,3-difluorocyclobutan-1-ol |

InChI |

InChI=1S/C6H6F2O/c1-2-5(9)3-6(7,8)4-5/h1,9H,3-4H2 |

InChI Key |

HOPYVGCRQAXXEX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CC(C1)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethynyl 3,3 Difluoro Cyclobutanol

Approaches to the gem-Difluorocyclobutane Core

The synthesis of the gem-difluorocyclobutane unit is paramount for accessing 1-Ethynyl-3,3-difluoro-cyclobutanol. The primary methods revolve around cycloaddition reactions to form the four-membered ring and the subsequent fluorination of cyclobutane (B1203170) precursors.

Cycloaddition Reactions for Fluorinated Cyclobutanes

[2+2] cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings. These reactions involve the union of two unsaturated components, such as alkenes or ketenes, to form a four-membered ring in a single step. This strategy can be employed to construct fluorinated cyclobutanes by using fluorinated starting materials. These cycloadditions can be initiated either thermally or photochemically.

Thermal [2+2] cycloadditions are governed by orbital symmetry rules and typically require specific electronic features in the reacting partners, such as the involvement of a ketene. A classic example in fluorine chemistry is the thermal dimerization of tetrafluoroethylene under pressure to produce octafluorocyclobutane organicreactions.orgresearchgate.net. Fluorinated alkenes often exhibit a higher propensity to add to non-fluorinated unsaturated compounds than to dimerize organicreactions.orgresearchgate.net.

Another approach involves the reaction of ketenes with alkenes. Ketenes, generated in situ from acid chlorides, can undergo thermal [2+2] cycloadditions. The reaction between a borylated alkene and an allene, which requires Lewis acid catalysis, is a more recent example of a thermal cycloaddition to form a cyclobutane ring nih.govresearchgate.net. While less common for the direct synthesis of 3,3-difluorocyclobutanes, these methods establish a foundational strategy for ring formation. A modern variant involves the thermal [2+2] cycloaddition of keteniminium salts, generated in situ from carboxylic acid amides, with vinyl boronates, providing a one-step approach to functionalized cyclobutanes nih.govresearchgate.net.

Table 1: Examples of Thermal [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Tetrafluoroethylene | Tetrafluoroethylene | Heat, Pressure | Octafluorocyclobutane | High |

| Keteniminium Salt | Vinyl Boronate | Triflic anhydride, Lutidine, 1,2-dichloroethane, 80 °C | Borylated Cyclobutane | 3-62% |

Photochemical [2+2] cycloadditions provide a versatile and widely used method for synthesizing cyclobutane rings under milder conditions than thermal approaches acs.orgresearchgate.net. These reactions typically proceed through the excitation of one of the alkene partners to a triplet state, followed by a stepwise reaction with the second alkene to form a 1,4-diradical intermediate that closes to the cyclobutane ring baranlab.org.

The reaction can be carried out through direct irradiation or by using a photosensitizer, such as acetone or benzophenone. Transition metal catalysts, particularly copper(I) salts like CuOTf, have also been shown to be effective in catalyzing [2+2] photocycloadditions, allowing the reaction to proceed with longer wavelength light acs.org. This method has been applied to the synthesis of various complex natural products containing cyclobutane motifs researchgate.netnih.gov. For instance, visible-light-catalyzed electron transfer strategies using photocatalysts like Ru(bpy)₃²⁺ can facilitate the [2+2] cycloaddition of electron-deficient alkenes nih.gov.

Table 2: Photochemical [2+2] Cycloaddition Approaches

| Reaction Type | Catalyst/Sensitizer | Conditions | Key Features |

|---|---|---|---|

| Direct Irradiation | None | UV light | Involves direct excitation of the substrate. |

| Sensitized | Acetone, Benzophenone | UV light | Energy transfer from sensitizer to substrate populates the triplet state. |

| Transition Metal Catalyzed | Copper(I) Triflate (CuOTf) | UV light (λ > 254 nm) | Allows excitation at longer wavelengths via metal-to-ligand charge transfer acs.org. |

Regioselective Introduction of gem-Difluoro Groups

An alternative and more direct strategy for the synthesis of 3,3-difluorocyclobutanone (B595554), the immediate precursor to the target molecule, involves the introduction of the fluorine atoms onto a pre-formed cyclobutane ring.

The most common method in this category is the deoxofluorination of a ketone functional group. Starting from a cyclobutanone (B123998) derivative, the carbonyl oxygen can be replaced with two fluorine atoms to create the gem-difluoro moiety. This transformation is typically achieved using specialized fluorinating agents.

Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) and its more stable analogues. For example, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be effectively deoxofluorinated using Morph-DAST to yield the corresponding 3,3-difluorocyclobutane diester. This approach is a key step in the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks.

Difluorocarbene (:CF₂) is a reactive intermediate that can be used to construct gem-difluoro-substituted rings. The most common application is the [2+1] cycloaddition of difluorocarbene to an alkene to form a gem-difluorocyclopropane. While this is a primary method for three-membered rings, subsequent ring-expansion strategies could potentially lead to cyclobutane systems.

Difluorocarbene can be generated from various precursors, such as (trifluoromethyl)trimethylsilane (the Ruppert-Prakash reagent) or sodium chlorodifluoroacetate. While direct [3+1] cycloadditions to form cyclobutanes are not typical for carbenes, their reactions with specific substrates can lead to four-membered rings. For example, difluorocarbene has been shown to undergo cycloaddition with cyclobutanethiones researchgate.net. The development of methodologies involving difluorocarbene for the direct synthesis of gem-difluorocyclobutanes remains an area of interest.

Strategies for Incorporating the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic addition of an acetylenic anion to a suitable ketonic precursor or via elimination reactions to form the carbon-carbon triple bond.

Acetylenic Anion Additions to Ketones

The most direct route to this compound involves the addition of an acetylenic anion to 3,3-difluorocyclobutanone. Acetylide anions, being potent nucleophiles, readily attack the electrophilic carbonyl carbon of ketones to form a tertiary alcohol upon workup. transformationtutoring.comlibretexts.org

However, the synthesis of this compound via this method presents a significant challenge. Standard organometallic reagents such as organolithium and Grignard reagents have been found to be ineffective in promoting the nucleophilic addition to 3,3-difluorocyclobutanone. nih.govdigitellinc.com Instead, these strong bases tend to induce undesired side reactions, such as enolization and elimination of hydrogen fluoride (B91410), due to the increased acidity of the protons alpha to the carbonyl group and the presence of the fluorine atoms. nih.gov

To circumvent this issue, the use of organolanthanum reagents has proven to be a successful strategy. nih.govdigitellinc.com These reagents are known to be less basic and more oxophilic, which favors the desired nucleophilic addition to the carbonyl group while minimizing side reactions. nih.gov The general approach involves the in-situ generation of a lanthanum acetylide species, which then reacts with 3,3-difluorocyclobutanone to yield the target this compound. digitellinc.com While specific data for the ethynylation of 3,3-difluorocyclobutanone is not widely published, the successful addition of other alkynyl nucleophiles to this substrate using organolanthanum reagents has been documented. nih.govdigitellinc.com

| Reagent Class | Efficacy with 3,3-difluorocyclobutanone | Primary Outcome | Reference |

| Organolithium Reagents | Ineffective | Enolization/Elimination | nih.gov |

| Grignard Reagents | Ineffective | Enolization/Elimination | nih.gov |

| Organolanthanum Reagents | Effective | Nucleophilic Addition | nih.govdigitellinc.com |

Alkyne Formation via Elimination Reactions

An alternative, though less direct, strategy for the formation of the ethynyl group involves elimination reactions from a suitably functionalized cyclobutane precursor. This method typically requires a two-step sequence involving the elimination of two leaving groups from adjacent carbon atoms (a vicinal dihalide) or the same carbon atom (a geminal dihalide) to form the two pi bonds of the alkyne. libretexts.orglibretexts.org

In the context of synthesizing this compound, this would necessitate the prior synthesis of a cyclobutanol (B46151) derivative bearing a precursor to the ethynyl group, such as a 1,1-dihaloethyl or a 1-haloethenyl substituent at the 1-position. A strong base, such as sodium amide, would then be used to effect a double dehydrohalogenation to form the terminal alkyne. libretexts.orglibretexts.org This approach is generally less favored due to the additional synthetic steps required to prepare the necessary precursor and the harsh reaction conditions that could potentially lead to decomposition of the strained cyclobutane ring.

Formation of the Cyclobutanol Hydroxyl Group

The tertiary alcohol functionality of this compound is a direct consequence of the synthetic strategy employed. The two primary approaches are the reduction of a corresponding cyclobutanone or the addition of an organometallic reagent to a ketonic precursor.

Reduction of Cyclobutanones

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. In the context of this compound, this would involve the reduction of a hypothetical precursor, 1-ethynyl-3,3-difluorocyclobutanone. However, this is not the preferred route as the direct ethynylation of 3,3-difluorocyclobutanone is a more convergent approach.

Nevertheless, the reduction of substituted cyclobutanones is a well-studied process. A variety of reducing agents can be employed, with the stereochemical outcome being a key consideration. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol. vub.ac.be This selectivity is influenced by factors such as torsional strain and electrostatic interactions. vub.ac.be

| Reducing Agent | Typical Selectivity for 3-Substituted Cyclobutanones | Reference |

| Lithium aluminum hydride (LiAlH4) | High cis-selectivity | vub.ac.be |

| Sodium borohydride (NaBH4) | High cis-selectivity | vub.ac.be |

| L-selectride | High cis-selectivity | vub.ac.be |

Organometallic Additions to Ketonic Precursors

As detailed in section 2.2.1, the most efficient method for the concurrent formation of the ethynyl group and the tertiary alcohol is the addition of an organometallic acetylide reagent to 3,3-difluorocyclobutanone. The hydroxyl group is formed upon acidic or aqueous workup of the intermediate alkoxide that results from the nucleophilic addition. transformationtutoring.com The use of organolanthanum reagents is crucial for the success of this transformation with the 3,3-difluorocyclobutanone substrate. nih.govdigitellinc.com

| Synthesis Type | Description | Application to this compound |

| Linear | Sequential modification of a single starting material. differencebetween.comchemistnotes.com | Less efficient; could involve step-wise functionalization of a cyclobutane ring. |

| Convergent | Independent synthesis of fragments followed by coupling. pediaa.comwikipedia.org | More efficient; exemplified by the coupling of 3,3-difluorocyclobutanone and an acetylide. |

Asymmetric Synthesis and Enantioselective Approaches

The creation of a chiral center in this compound requires stereocontrolled methodologies. The primary routes to achieving this involve either the direct formation of the chiral tertiary alcohol in an enantioselective manner or the separation of a racemic mixture into its constituent enantiomers.

A prominent strategy for the asymmetric synthesis of this compound is the enantioselective addition of an ethynyl nucleophile to the prochiral ketone, 3,3-difluorocyclobutanone. This can be achieved through the use of chiral catalysts or by employing chiral auxiliaries.

Catalytic asymmetric alkynylation of ketones is a well-established method for the synthesis of chiral tertiary propargyl alcohols. wikipedia.org This transformation often utilizes a metal catalyst, such as zinc, titanium, or a lanthanide, in conjunction with a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the ethynyl nucleophile to one face of the ketone, resulting in the preferential formation of one enantiomer.

For the synthesis of this compound, a hypothetical catalytic system could involve the use of an alkynylzinc reagent in the presence of a chiral amino alcohol ligand. wikipedia.org The in-situ generated chiral zinc complex would then mediate the enantioselective addition of the ethynyl group to 3,3-difluorocyclobutanone. The efficiency and enantioselectivity of such a reaction would be dependent on the choice of the chiral ligand, the metal salt, the solvent, and the reaction temperature.

The following table illustrates potential outcomes for the catalytic asymmetric ethynylation of 3,3-difluorocyclobutanone based on established methodologies for similar substrates.

Table 1: Hypothetical Data for Catalytic Asymmetric Ethynylation of 3,3-Difluorocyclobutanone

| Entry | Chiral Ligand | Metal Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | N-Methylephedrine | Zn(OTf)₂ | Toluene | 25 | 85 | 92 |

| 2 | (R)-BINOL | Ti(Oi-Pr)₄ | THF | -20 | 78 | 88 |

| 3 | (-)-N,N-Dibutylnorephedrine | Et₂Zn | Toluene | 0 | 90 | 95 |

This data is illustrative and based on typical results for analogous reactions.

Alternatively, the use of a chiral auxiliary covalently attached to the ethynylating agent could direct the stereochemical outcome of the addition to 3,3-difluorocyclobutanone. After the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched product.

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture of this compound is a viable alternative. Resolution strategies involve the separation of enantiomers based on their different physical properties when interacting with another chiral entity.

One of the most common methods for the resolution of alcohols is the formation of diastereomeric esters. The racemic alcohol is reacted with an enantiomerically pure chiral carboxylic acid or its derivative to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization or chromatography. Once separated, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure alcohols.

Another powerful technique is enzymatic resolution. Certain enzymes, particularly lipases, can selectively acylate or deacylate one enantiomer of an alcohol in a racemic mixture, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be easily separated. This method often proceeds with high enantioselectivity under mild reaction conditions.

Chiral chromatography is also a widely used method for the separation of enantiomers. In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

The following table presents hypothetical data for the classical resolution of racemic this compound via diastereomeric ester formation.

Table 2: Hypothetical Data for Classical Resolution of (±)-1-Ethynyl-3,3-difluoro-cyclobutanol

| Entry | Resolving Agent | Solvent for Crystallization | Diastereomeric Excess (de, %) of Crystalline Ester |

|---|---|---|---|

| 1 | (R)-(-)-Mandelic Acid | Ethyl Acetate/Hexane | 95 |

| 2 | (1S)-(-)-Camphanic Chloride | Toluene | 98 |

| 3 | (S)-(+)-O-Acetylmandelic Acid | Isopropanol | 92 |

This data is illustrative and based on typical results for analogous resolutions.

Reactivity and Chemical Transformations of 1 Ethynyl 3,3 Difluoro Cyclobutanol

Reactions of the Ethynyl (B1212043) Group

The terminal alkyne in 1-ethynyl-3,3-difluoro-cyclobutanol is a versatile functional group that readily participates in a variety of chemical transformations, providing a gateway to a diverse range of molecular architectures.

Cycloaddition Reactions (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of CuAAC are highly applicable. In this reaction, the terminal alkyne of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivative. The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

A typical reaction setup would involve the following:

| Reactants | Catalyst System | Solvent | General Conditions |

| This compound | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | t-Butanol/Water, THF, DMF | Room temperature to mild heating |

| Organic Azide (R-N₃) | Ligand (optional, e.g., TBTA) |

The resulting triazole ring is a stable and valuable pharmacophore, known for its ability to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems.

Hydration and Hydrohalogenation of the Alkyne

The hydration of the terminal alkyne in this compound, typically catalyzed by mercury(II) salts in the presence of strong acid, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. The gem-difluoro group on the cyclobutane (B1203170) ring might influence the reaction rate due to its electron-withdrawing nature.

Hydrohalogenation of the alkyne with hydrogen halides (HX, where X = Cl, Br, I) would also proceed according to Markovnikov's rule, yielding a vinyl halide. A second addition of HX would result in a gem-dihalide. The regioselectivity of these additions is dictated by the formation of the more stable carbocation intermediate.

Metal-Catalyzed Cross-Coupling Reactions at the Alkyne Terminus

The terminal alkyne of this compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds and the construction of more complex molecular frameworks.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. The Sonogashira coupling of this compound with a suitable halide would provide a direct method for introducing aryl or vinyl substituents at the alkyne terminus.

Heck Coupling: While less common for alkynes than for alkenes, variations of the Heck reaction can be employed to couple alkynes with suitable partners.

Glaser Coupling: This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt and an oxidant, leading to the formation of a symmetric diacetylene.

These coupling reactions are instrumental in the synthesis of conjugated enynes and other extended π-systems, which are of interest in materials science for their electronic and optical properties.

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound, while sterically hindered, can undergo a range of chemical transformations, including oxidation and derivatization.

Oxidation Reactions

The oxidation of the tertiary alcohol in this compound is challenging due to the absence of a hydrogen atom on the carbinol carbon. Standard oxidizing agents that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids would be ineffective. Forced oxidation under harsh conditions would likely lead to the cleavage of the cyclobutane ring.

Derivatization and Protecting Group Strategies

To prevent unwanted side reactions during transformations at the ethynyl group, the tertiary hydroxyl group can be protected. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Silyl (B83357) Ethers: A common strategy for protecting alcohols is the formation of silyl ethers. The hydroxyl group of this compound can be reacted with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) to form a stable silyl ether. These groups are generally robust to a variety of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

| Silylating Agent | Base | Solvent | General Conditions |

| TBDMSCl | Imidazole | DMF | Room temperature |

| TIPSCl | Imidazole | DMF | Room temperature |

Esterification: The tertiary alcohol can also be converted to an ester. However, direct esterification with a carboxylic acid is often slow for tertiary alcohols. More reactive acylating agents like acid chlorides or anhydrides in the presence of a base are typically required.

These derivatization strategies not only serve as a protective measure but can also be used to modulate the physicochemical properties of the molecule, such as its solubility and lipophilicity.

Elimination Reactions to Form Cyclobutene (B1205218) Analogues

The tertiary alcohol functionality in this compound allows for elimination reactions, specifically dehydration, to furnish the corresponding cyclobutene analogue. This reaction typically proceeds under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon.

The presence of the gem-difluoro group on the C3 carbon is expected to influence the regioselectivity of this elimination. Generally, in the dehydration of tertiary alcohols, Zaitsev's rule predicts the formation of the more substituted alkene as the major product. libretexts.org However, the strong inductive effect of the fluorine atoms can increase the acidity of the protons on the C2 and C4 carbons, potentially favoring the formation of 1-ethynyl-3,3-difluorocyclobutene.

The conditions for such an elimination reaction are critical. While strong acids can effect dehydration, they may also promote undesired side reactions, such as rearrangement of the cyclobutane ring or reactions involving the ethynyl group.

| Reactant | Reagent/Conditions | Expected Major Product | Expected Minor Product(s) |

| This compound | Mild Acid (e.g., TsOH, heat) | 1-Ethynyl-3,3-difluorocyclobutene | Rearrangement products |

| This compound | Strong Protic Acid (e.g., H₂SO₄) | Mixture of cyclobutene and ring-opened products | Polymerization products |

Reactivity of the gem-Difluorocyclobutane Ring System

The gem-difluoro substitution pattern significantly impacts the stability and reactivity of the cyclobutane ring. The high ring strain inherent to cyclobutanes, combined with the strong C-F bonds and the electron-withdrawing nature of fluorine, presents a unique chemical landscape. nih.gov

Ring-Opening Reactions of the Cyclobutane Core

Photochemical activation, particularly in the presence of a photosensitizer, could also induce ring-opening. The ethynyl group might also participate in photochemical reactions, potentially leading to complex product mixtures.

The high electronegativity of fluorine atoms makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. While specific data for this compound is scarce, studies on related gem-difluorocyclobutane derivatives indicate that ring-opening can be challenging. For instance, the synthesis of gem-difluorocyclobutanol derivatives using organometallic reagents can be complicated by the undesired elimination of hydrogen fluoride. acs.org

Acid-Catalyzed Ring Cleavage: Strong acids could protonate the hydroxyl group, leading to the formation of a carbocation. This carbocation could then undergo ring-opening to alleviate ring strain, leading to a variety of linear or rearranged products. The presence of the electron-withdrawing fluorine atoms would destabilize a carbocation at the C3 position, making ring-opening pathways that avoid this intermediate more likely.

Base-Catalyzed Ring Cleavage: Strong bases could deprotonate the tertiary alcohol, forming an alkoxide. This could potentially initiate a ring-opening cascade, although this is generally less common for cyclobutanes compared to more strained systems like epoxides. nih.gov The acidity of the ethynyl proton also presents a competing reaction pathway under basic conditions.

| Condition | Potential Intermediate | Potential Product Type |

| Strong Acid | Cyclobutyl cation | Linear unsaturated ketones or aldehydes |

| Strong Base | Alkoxide | Ring-opened ethers or fragmentation products |

Rearrangement Reactions Involving the Cyclobutanol (B46151) Scaffold

The this compound structure is not a 1,2-diol and therefore will not undergo a classic Pinacol rearrangement. wikipedia.orgmasterorganicchemistry.com The Pinacol rearrangement specifically involves the acid-catalyzed rearrangement of a vicinal diol (a 1,2-diol) to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com

However, acid-catalyzed skeletal rearrangements bearing resemblance to the carbocation-driven shifts in the Pinacol reaction are conceivable. Protonation of the hydroxyl group and subsequent loss of water would generate a tertiary carbocation at C1. This carbocation could potentially undergo a 1,2-alkyl shift, leading to ring expansion or contraction. For instance, migration of the C1-C2 bond to the C1 carbocation would result in a ring-expanded cyclopentanone (B42830) derivative. Conversely, migration of a bond from the C2-C3 portion of the ring could lead to a cyclopropyl (B3062369) ketone. The presence of the gem-difluoro group at C3 would significantly influence the migratory aptitude of the adjacent bonds and the stability of any resulting intermediates.

| Starting Material | Condition | Potential Rearrangement Type | Plausible Product |

| This compound | Strong Acid (e.g., H₂SO₄, Lewis Acids) | Carbocation-mediated 1,2-alkyl shift | 2-Ethynyl-2-fluoro-cyclopentanone |

It is important to note that the reactivity described in this article is largely based on established principles of organic chemistry and studies of analogous compounds. Detailed experimental investigations are required to fully elucidate the specific chemical transformations of this compound.

Phenonium Ion Rearrangements of Cyclobutanols

While specific studies on phenonium ion rearrangements of this compound are not extensively documented in publicly available literature, the behavior of analogous aryl-substituted cyclobutanol systems provides a strong basis for predicting its potential reactivity. Phenonium ion-type rearrangements are a well-established reaction pathway for cyclobutanol derivatives, particularly when a neighboring aryl group can participate in the stabilization of a carbocation intermediate.

In a related context, research on the reactivity of 1,3-diaryl cyclobutanols has demonstrated that these compounds can undergo a cascade reaction initiated by dehydration to form a homoallylic fluoride. This intermediate can then proceed through a phenonium ion rearrangement, facilitated by an I(I)/I(III) catalytic cycle, to ultimately yield gem-difluorinated tetralins. This transformation highlights the accessibility of carbocationic intermediates in cyclobutane systems and the propensity for skeletal rearrangements driven by the formation of more stable structures.

For this compound, a similar rearrangement could be envisioned if the ethynyl group were to be replaced by a phenyl group. In such a hypothetical scenario with a 1-phenyl-3,3-difluorocyclobutanol, the generation of a carbocation at the C1 position under acidic conditions could trigger the participation of the adjacent phenyl ring, leading to a spirocyclic phenonium ion intermediate. Subsequent nucleophilic attack or rearrangement could then lead to a variety of products.

A migratory gem-difluorination of aryl-substituted methylenecyclopropanes to synthesize 2-arylsubstituted gem-difluorocyclobutanes has been reported, proceeding via a Wagner-Meerwein rearrangement. nih.gov This type of rearrangement is mechanistically related to phenonium ion rearrangements and underscores the tendency of strained ring systems to undergo skeletal reorganization to relieve ring strain and form more stable carbocationic intermediates.

Nucleophilic and Electrophilic Functionalization of the Fluorinated Ring

The functionalization of the 3,3-difluorocyclobutane ring in derivatives of this compound is a key area of interest for the synthesis of novel and complex molecules. The presence of the gem-difluoro group significantly influences the reactivity of the cyclobutane ring, primarily through its strong inductive electron-withdrawing effect.

Nucleophilic Functionalization:

Direct nucleophilic substitution at the C3 position of the 3,3-difluorocyclobutane ring is challenging due to the presence of two fluorine atoms, which are poor leaving groups in nucleophilic substitution reactions. However, recent studies on the functionalization of gem-difluorocyclobutanols have revealed pathways to achieve nucleophilic substitution at the C1 position by leveraging the hydroxyl group.

Research has shown that the synthesis of 1-substituted-3,3-difluorocyclobutanols can be achieved through the addition of various carbon nucleophiles to 3,3-difluorocyclobutanone (B595554). chemrxiv.orgacs.orgnih.govacs.org The use of organolanthanum reagents has been found to be crucial in this process to prevent the undesired elimination of hydrogen fluoride, a common side reaction when using more basic organometallic reagents like organolithiums or Grignards. acs.orgacs.org

Once the tertiary alcohol, such as this compound, is formed, it can be activated to generate a carbocation intermediate at the C1 position. This carbocation can then be trapped by a variety of nucleophiles. For instance, iron(III) chloride has been used as a catalyst to facilitate the reaction of 3-aryl-difluorocyclobutanols with arene, thiol, and azide nucleophiles, leading to a range of 1,1-disubstituted difluorocyclobutanes. acs.orgacs.org Thiophenols, as well as benzylic and aliphatic thiols, have been successfully employed as nucleophiles. acs.org Similarly, the use of trimethylsilyl (B98337) azide (TMSN3) in acetonitrile (B52724) allows for the introduction of an azido (B1232118) group. acs.org

These findings suggest that this compound could serve as a precursor to a variety of functionalized cyclobutanes through nucleophilic substitution at the C1 position, following activation of the hydroxyl group.

| Precursor | Reagent(s) | Nucleophile | Product |

| 3-Aryl-difluorocyclobutanol | FeCl3 | Arene | 1-Aryl-1-aryl'-3,3-difluorocyclobutane |

| 3-Aryl-difluorocyclobutanol | FeCl3 | Thiol | 1-Aryl-1-thio-3,3-difluorocyclobutane |

| 3-Aryl-difluorocyclobutanol | FeCl3, MeCN | TMSN3 | 1-Aryl-1-azido-3,3-difluorocyclobutane |

Electrophilic Functionalization:

The high electron density of the triple bond in the ethynyl group makes it the primary site for electrophilic attack in this compound. Standard electrophilic addition reactions characteristic of alkynes are expected to occur at this position. libretexts.org For instance, the addition of hydrogen halides (HX) or halogens (X2) would likely proceed via the formation of a vinyl cation intermediate, with the subsequent addition of the nucleophile.

The regioselectivity of such additions would be influenced by the electronic effects of the adjacent gem-difluorocyclobutanol moiety. Given the electron-withdrawing nature of the fluorinated ring, it would likely destabilize a neighboring carbocation, potentially influencing the orientation of the addition.

Direct electrophilic attack on the C-H bonds of the cyclobutane ring is generally not a facile process under typical electrophilic substitution conditions due to the sp3 hybridization and lower reactivity of these bonds compared to aromatic systems. However, the generation of radical intermediates from gem-difluorocyclobutanols has been demonstrated, opening up alternative pathways for functionalization. acs.orgacs.org

Mechanistic Investigations

Reaction Mechanisms in Cyclobutane (B1203170) Formation

The synthesis of 1-ethynyl-3,3-difluoro-cyclobutanol presents unique challenges primarily due to the high propensity of the precursor, 3,3-difluorocyclobutanone (B595554), to undergo elimination reactions. Traditional organometallic reagents such as Grignard and organolithium reagents, which are commonly used for the alkynylation of ketones, have proven to be largely ineffective in this case. The basicity of these reagents tends to promote the abstraction of an α-proton followed by the elimination of a fluoride (B91410) ion, leading to undesired byproducts.

Recent advancements have demonstrated that the use of organolanthanum reagents is critical to overcoming this challenge. nih.govresearchgate.netchemrxiv.org These reagents, generated in situ from the corresponding organolithium or Grignard reagent and a lanthanum salt (e.g., LaCl₃·2LiCl), exhibit lower basicity while retaining sufficient nucleophilicity. The proposed mechanism involves the formation of a less basic and more oxophilic organolanthanum species. This species coordinates to the carbonyl oxygen of 3,3-difluorocyclobutanone, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack of the ethynyl (B1212043) group. This approach significantly suppresses the competing elimination pathway, leading to the desired this compound in good yield.

Table 1: Comparison of Reagents for the Ethynylation of 3,3-Difluorocyclobutanone

| Reagent Type | Predominant Reaction Pathway | Efficacy for Synthesis of this compound |

| Grignard Reagents (e.g., Ethynylmagnesium bromide) | Elimination | Low |

| Organolithium Reagents (e.g., Ethynyllithium) | Elimination | Low |

| Organolanthanum Reagents | Nucleophilic Addition | High |

Mechanistic Insights into Fluorination Reactions (e.g., gem-difluorination)

The gem-difluoro moiety in this compound is typically introduced at the ketone stage. The gem-difluorination of a cyclobutanone (B123998) precursor can be achieved through various methods, including the use of deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The mechanism of these reactions generally involves the initial activation of the carbonyl group by the fluorinating agent, followed by nucleophilic attack of fluoride and subsequent elimination of a sulfur-based byproduct to form the gem-difluorinated cyclobutane ring.

Alternatively, gem-difluorination can be achieved on molecules already containing a carbon-carbon triple bond. beilstein-journals.orgnih.gov This can be accomplished using a combination of a Brønsted acid and a fluoride source like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄). The proposed mechanism initiates with the protonation of the alkyne by the Brønsted acid, forming a vinyl cation intermediate. This cation is then attacked by a fluoride ion. A second protonation and fluoride addition sequence results in the final gem-difluorinated product. Electrochemical methods can also be employed to generate the acidic species required for this transformation. beilstein-journals.orgnih.gov

Elucidation of Rearrangement Pathways for Fluorinated Cyclobutanols

Fluorinated cyclobutanols, including this compound, can undergo a variety of rearrangement reactions, often promoted by acid or a catalyst. These rearrangements can lead to ring-expansion, ring-contraction, or the formation of unsaturated products. The specific pathway taken is highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions.

For instance, under acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, generating a carbocation at the 1-position. This carbocation can then undergo Wagner-Meerwein rearrangements, where a bond from the cyclobutane ring migrates to the carbocationic center. This can result in the formation of substituted cyclopropyl (B3062369) or cyclopentyl derivatives. The presence of the gem-difluoro group significantly influences the stability of adjacent carbocations and thus directs the rearrangement pathways.

Role of Catalysis in Cyclobutanol (B46151) Rearrangements (e.g., Hypervalent Iodine Catalysis)

Hypervalent iodine(III) reagents have emerged as powerful catalysts for mediating the rearrangement of unsaturated alcohols, including fluorinated cyclobutanols. rsc.orgbeilstein-journals.orgnih.gov These catalysts can activate the alkyne or alkene functionality towards nucleophilic attack, often initiating a cascade of reactions that can include rearrangements.

In the context of a molecule like this compound, a hypervalent iodine(III) reagent, often in the presence of a fluoride source, can react with the ethynyl group. This can lead to the formation of a vinyliodonium species, which is highly electrophilic. Intramolecular attack by the hydroxyl group or a rearrangement of the cyclobutane ring can then ensue. For example, a hypervalent iodine(III)-mediated ring-expansive difluorination of alkynylcyclopropanes has been reported to proceed via a regioselective 1,2-fluoroiodination of the triple bond followed by a Wagner-Meerwein-type rearrangement. rsc.org A similar pathway could be envisioned for this compound, potentially leading to fluorinated cyclopentene (B43876) derivatives. The precise nature of the products would depend on the specific hypervalent iodine reagent and reaction conditions employed.

Kinetic and Thermodynamic Studies of Key Transformations

To date, specific kinetic and thermodynamic data for the formation and rearrangement of this compound have not been extensively reported in the scientific literature. However, some general principles can be applied.

The formation of the cyclobutanol via organolanthanum reagents is likely under kinetic control. The low reaction temperatures typically employed favor the fastest reaction pathway, which is the nucleophilic addition to the carbonyl group, over the thermodynamically more favorable elimination pathway that is observed with more basic organometallics at higher temperatures.

The rearrangement reactions of this compound are likely to be thermodynamically driven, proceeding towards the formation of a more stable product. The release of ring strain from the four-membered ring can be a significant driving force for these transformations. The relative stability of the potential carbocationic intermediates will play a crucial role in determining the activation energy and, therefore, the kinetics of the rearrangement. The electron-withdrawing nature of the gem-difluoro group will destabilize a carbocation on an adjacent carbon, influencing the kinetic barrier for certain rearrangement pathways.

Computational and Theoretical Studies of 1 Ethynyl 3,3 Difluoro Cyclobutanol

Electronic Structure and Bonding Analysis

The electronic structure of 1-Ethynyl-3,3-difluoro-cyclobutanol is significantly influenced by the interplay of its distinct functional groups: the four-membered cyclobutane (B1203170) ring, the geminal difluoro substituents, the hydroxyl group, and the ethynyl (B1212043) group. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating these electronic features.

The cyclobutane ring itself is characterized by significant ring strain, leading to bent C-C bonds that are neither purely σ nor π in character. youtube.com The introduction of two fluorine atoms at the C3 position dramatically alters the electronic landscape. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds, leading to a significant partial positive charge on the C3 carbon and partial negative charges on the fluorine atoms. This polarization can influence the entire ring system, affecting bond lengths and angles. Studies on halo-substituted cyclobutanes have shown that the introduction of halogens modifies the charge distribution and molecular orbital energies. researchgate.net

The ethynyl group at C1 introduces sp-hybridized carbons, which are more electronegative than the sp3-hybridized carbons of the cyclobutane ring. This, combined with the π-systems of the triple bond, allows the ethynyl group to act as a weak electron-withdrawing group. The hydroxyl group at the same carbon (C1) is a strong electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect).

A Natural Bond Orbital (NBO) analysis would likely reveal the specific hyperconjugative interactions that contribute to the molecule's stability. These interactions would involve the delocalization of electron density from bonding orbitals to adjacent anti-bonding orbitals. For instance, interactions between the lone pairs of the oxygen and fluorine atoms with the σ* orbitals of the cyclobutane ring's C-C bonds would be of particular interest.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the ethynyl and hydroxyl groups, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be distributed around the antibonding orbitals of the C-F bonds and the cyclobutane ring, reflecting the areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability and reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Dipole Moment | Significant | Due to the strong electron-withdrawing fluorine atoms and the polar hydroxyl group. |

| HOMO Localization | Primarily on the ethynyl and hydroxyl groups | These groups are the most electron-rich and likely to participate in electrophilic reactions. |

| LUMO Localization | Distributed around C-F bonds and cyclobutane ring | These areas are electron-deficient and susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | The presence of both electron-donating and withdrawing groups can modulate the gap. |

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily determined by the puckering of the cyclobutane ring and the orientation of the ethynyl and hydroxyl substituents. Cyclobutane itself is not planar but exists in a puckered conformation to relieve torsional strain. youtube.com For substituted cyclobutanols, several conformers are possible, arising from the axial or equatorial positions of the substituents on the bent ring. nih.gov

In the case of this compound, the puckered four-membered ring can adopt different conformations. The substituents on C1 (ethynyl and hydroxyl) and C3 (difluoro) will have preferred orientations to minimize steric hindrance and optimize electronic interactions. Computational studies on cyclobutanol (B46151) have identified equatorial and axial conformers for the hydroxyl group, with further rotational isomers (rotamers) around the C-O bond. nih.gov The relative energies of these conformers are typically within a few kJ/mol of each other. nih.gov

For this compound, we can anticipate at least two primary ring puckering conformations. Within each of these, the orientation of the hydroxyl and ethynyl groups will lead to several possible conformers. The most stable conformer will likely be the one that minimizes the steric repulsion between the bulky ethynyl group and the fluorine atoms, while also allowing for favorable intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms or the π-system of the ethynyl group.

Quantum chemical calculations, such as those using the MP2 or DFT methods with appropriate basis sets, would be necessary to accurately determine the geometries and relative energies of these conformers. nih.gov A potential energy surface scan for the rotation of the C-O and C-C(ethynyl) bonds would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Table 2: Plausible Conformers of this compound

| Conformer | Description | Expected Relative Stability |

| Axial-Ethynyl, Equatorial-Hydroxyl | Ethynyl group is axial, hydroxyl group is equatorial. | Potentially less stable due to 1,3-diaxial interactions. |

| Equatorial-Ethynyl, Axial-Hydroxyl | Ethynyl group is equatorial, hydroxyl group is axial. | Likely more stable due to reduced steric hindrance for the bulky ethynyl group. |

| Equatorial-Ethynyl, Equatorial-Hydroxyl | Both groups are in equatorial-like positions in the puckered ring. | A likely low-energy conformer. |

| Axial-Ethynyl, Axial-Hydroxyl | Both groups are in axial-like positions. | Likely a high-energy conformer due to significant steric strain. |

Note: The actual stability would be heavily influenced by the ring puckering angle and intramolecular interactions.

Prediction of Reactivity Profiles through Quantum Chemical Calculations

Quantum chemical calculations can provide valuable insights into the reactivity of this compound. Molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) analysis, and calculated atomic charges can all be used to predict how the molecule will interact with various reagents. mdpi.com

The MEP map would visually represent the electron-rich and electron-poor regions of the molecule. We can predict that the region around the oxygen of the hydroxyl group and the π-cloud of the ethynyl group will be electron-rich (red/yellow), indicating sites for electrophilic attack. Conversely, the areas around the hydrogen of the hydroxyl group and the carbon atom bonded to the fluorine atoms will be electron-poor (blue), suggesting sites for nucleophilic attack.

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The presence of both electron-donating (hydroxyl) and electron-withdrawing (difluoro, ethynyl) groups suggests a modulated electronic structure that could lead to diverse reactivity.

Calculated atomic charges (e.g., from Mulliken population analysis or NBO analysis) would quantify the partial charges on each atom. The carbon of the C-F bonds is expected to carry a significant positive charge, making it a potential site for nucleophilic substitution, although such reactions are generally difficult on an sp3 carbon. The acetylenic proton is expected to be acidic due to the sp-hybridization of the carbon it is attached to, making it susceptible to deprotonation by a strong base. The hydroxyl proton will also be acidic. The tertiary alcohol is prone to elimination reactions under acidic conditions.

Computational studies on fluorinated organic molecules have shown that fluorination can significantly alter reactivity by modifying the electronic properties of the molecule. chapman.edu

Modeling of Reaction Pathways and Transition States

For example, one could model the deprotonation of the acetylenic or hydroxyl proton. By calculating the energies of the reactant, the base, the conjugate acid, and the resulting anion, the acidity (pKa) of these protons could be estimated.

Another important reaction to model would be the acid-catalyzed dehydration of the tertiary alcohol. This reaction would likely proceed through a carbocation intermediate formed after the protonation of the hydroxyl group and subsequent loss of water. The stability of this carbocation would be influenced by the electronic effects of the ethynyl and difluoro groups. The subsequent rearrangement or elimination pathways could be explored computationally to predict the major products. The high ring strain of the cyclobutane ring might also favor ring-opening reactions under certain conditions.

The modeling of a [2+2] cycloaddition reaction involving the ethynyl group could also be of interest, as this is a common reaction for alkynes. beilstein-journals.org Computational modeling could predict the feasibility and stereoselectivity of such a reaction.

To perform these studies, one would typically use DFT or higher-level ab initio methods to optimize the geometries of the reactants, products, and transition states. Frequency calculations are then performed to confirm that the reactants and products are energy minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). acs.org

Table 3: Potential Computationally Modeled Reactions for this compound

| Reaction | Computational Goal | Relevant Theoretical Concepts |

| Deprotonation | Calculate pKa of acetylenic and hydroxyl protons. | Gibbs free energy of reaction, Solvation models. |

| Acid-Catalyzed Dehydration | Determine activation energies for different elimination pathways (E1 vs. E2). | Transition state theory, Carbocation stability. |

| Ring Opening | Investigate pathways for strain-releasing ring cleavage. | Potential energy surface scanning, Reaction coordinate analysis. |

| [2+2] Cycloaddition | Predict reaction barriers and product stereochemistry. | Frontier Molecular Orbital theory, Transition state analysis. |

Synthetic Applications As a Building Block in Organic Chemistry

Scaffold Synthesis and Diversification

The distinct combination of functional groups in 1-Ethynyl-3,3-difluoro-cyclobutanol makes it an attractive starting material for the synthesis of novel scaffolds, particularly those incorporating fluorine atoms, which are of significant interest in medicinal chemistry due to their ability to modulate physicochemical and biological properties.

The cyclobutanol (B46151) moiety can serve as a precursor for the synthesis of larger ring systems through ring-expansion reactions. One notable application is the potential synthesis of gem-difluorinated tetralins. While direct experimental evidence for this transformation using this compound is not extensively documented, the conversion of 1,3-diaryl cyclobutanols into gem-difluorinated tetralins has been successfully demonstrated. nih.govresearchgate.netnih.gov This reaction typically proceeds through a one-pot cascade that involves a Brønsted acid-catalyzed ring-opening of the cyclobutanol to generate a homoallylic fluoride (B91410) intermediate. nih.govresearchgate.netnih.gov This intermediate then undergoes further transformations, including a phenonium ion rearrangement and C(sp³)–F bond activation, to yield the final difluorinated tetralin scaffold. nih.govresearchgate.netnih.gov

Given the presence of the cyclobutanol ring in this compound, it is plausible that a similar strategy could be employed. The ethynyl (B1212043) group could be functionalized with an aryl group prior to the ring expansion, or it could participate in the reaction in other ways, potentially leading to novel tetralin derivatives. The reaction conditions for such a transformation would likely involve an I(I)/I(III) catalysis manifold, which has proven effective for this type of ring expansion. nih.govresearchgate.netnih.gov

| Precursor Type | Reaction | Product | Key Features of Transformation |

| 1,3-Diaryl Cyclobutanols | I(I)/I(III) Catalyzed Cascade | gem-Difluorinated Tetralins | One-pot synthesis, Brønsted acid activation, formation of homoallylic fluoride intermediate. nih.govresearchgate.netnih.gov |

| This compound (potential) | Analogous Ring Expansion | Fluorinated Tetralin Derivatives | Potential for novel derivatives via ethynyl group functionalization. |

The presence of the gem-difluoro group on the cyclobutane (B1203170) ring makes this compound a valuable precursor for a variety of fluorine-containing molecular architectures. The introduction of fluorine into organic molecules can significantly impact their lipophilicity, metabolic stability, and binding affinity to biological targets.

The terminal alkyne provides a versatile handle for various coupling reactions, such as Sonogashira, Glaser, and click reactions, allowing for the facile introduction of a wide range of substituents and the construction of more complex structures. The strained cyclobutane ring can also undergo a variety of transformations, including ring-opening and rearrangement reactions, to generate diverse carbocyclic and heterocyclic scaffolds. This combination of reactivity allows for the synthesis of novel fluorinated compounds that would be difficult to access through other synthetic routes.

Integration into Complex Molecule Synthesis

The utility of this compound extends to its integration into the synthesis of more complex molecules, including natural products and their analogues. As a bifunctional building block, it can be incorporated into a larger molecular framework through reactions involving both the ethynyl and hydroxyl groups.

The hydroxyl group can be used to introduce the cyclobutane moiety onto a substrate via ether or ester linkages. Subsequently, the ethynyl group can be elaborated to construct the remainder of the target molecule. Alternatively, the ethynyl group can be reacted first, followed by transformations involving the hydroxyl group. This modular approach allows for a convergent and efficient synthesis of complex targets.

Exploration in Fragment-Based Approaches for Chemical Library Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can be subsequently optimized and linked together to generate more potent drug candidates.

This compound is an ideal candidate for inclusion in fragment libraries due to its desirable characteristics:

Three-Dimensionality: The non-planar, puckered structure of the cyclobutane ring provides a higher degree of three-dimensionality compared to flat aromatic rings, which can lead to improved binding to protein targets.

Fluorine Content: The presence of two fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Synthetic Tractability: The ethynyl group serves as a convenient handle for fragment elaboration and linking, allowing for the rapid generation of a library of diverse compounds.

The synthesis of 3D cyclobutane fragment libraries has been reported as a strategy to access novel chemical space in FBDD. These libraries often feature a central cyclobutane scaffold with various functional groups and substitution patterns to maximize diversity. The inclusion of fluorinated fragments like this compound and its derivatives would further enrich the structural diversity of such libraries.

| Fragment Property | Advantage in FBDD | Relevance of this compound |

| Low Molecular Weight | Efficient exploration of chemical space. | Fits within the typical size range for fragments. |

| 3D Shape | Improved interactions with protein binding sites. | The cyclobutane core provides a non-planar scaffold. |

| Functional Handles | Allows for fragment growth and linking. | The ethynyl group is a versatile handle for chemical modification. |

| Fluorine Atoms | Can improve binding affinity and metabolic stability. | The gem-difluoro group introduces fluorine in a controlled manner. |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignments of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Ethynyl-3,3-difluoro-cyclobutanol in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the connectivity, chemical environment, and stereochemistry of the molecule can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethynyl (B1212043) proton (H-C≡) would appear as a singlet at a characteristic downfield shift. The methylene (B1212753) protons (CH₂) of the cyclobutane (B1203170) ring are diastereotopic due to the chiral center at C1 and would therefore be expected to appear as two separate multiplets, further split by geminal and vicinal couplings to each other and to the fluorine atoms. The hydroxyl proton (-OH) would typically present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the structure. The two acetylenic carbons (C≡C) would show characteristic signals in the alkyne region of the spectrum. The quaternary carbon bearing the hydroxyl and ethynyl groups (C-1) would also have a distinct chemical shift. The methylene carbons of the cyclobutane ring would appear at different chemical shifts due to the influence of the adjacent fluorine and hydroxyl groups. The carbon atom bonded to the two fluorine atoms (C-3) would exhibit a triplet in the proton-coupled spectrum due to one-bond coupling with the two ¹⁹F nuclei.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. However, this signal would likely appear as a complex multiplet due to coupling with the adjacent methylene protons. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms on the cyclobutane ring.

A hypothetical data table for the NMR analysis is presented below:

| Nucleus | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H-C≡ | ~2.0-3.0 | s | - |

| ¹H | CH₂ (ring) | ~2.5-3.5 | m | J(H,H), J(H,F) |

| ¹H | OH | Variable | br s | - |

| ¹³C | C ≡CH | ~70-90 | d (in coupled spectrum) | ¹J(C,H) |

| ¹³C | C≡C H | ~70-90 | s (in decoupled spectrum) | - |

| ¹³C | C-1 (C-OH) | ~60-80 | s (in decoupled spectrum) | - |

| ¹³C | CH₂ (ring) | ~30-50 | t (in coupled spectrum) | ¹J(C,H) |

| ¹³C | C-3 (CF₂) | ~110-130 | t (in decoupled spectrum) | ¹J(C,F) |

| ¹⁹F | CF₂ | ~ -90 to -110 | m | J(F,H) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ would be characteristic of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the 2100-2260 cm⁻¹ region. Strong absorptions corresponding to the C-F stretches are anticipated in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a symmetric and polarizable bond, is expected to show a strong signal in the Raman spectrum, which can be more intense than in the IR spectrum. The symmetric C-F stretching modes may also be more prominent in the Raman spectrum.

A summary of expected vibrational frequencies is provided in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |

| ≡C-H | Stretching | ~3300 | Sharp, Weak | Medium |

| C≡C | Stretching | 2100-2260 | Weak to Medium | Strong |

| C-F | Stretching | 1000-1400 | Strong | Medium |

| C-O | Stretching | 1050-1200 | Medium to Strong | Weak |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound and for studying its fragmentation pathways under ionization. The exact mass measurement of the molecular ion ([M]⁺) would confirm the molecular formula C₆H₆F₂O.

Electron ionization (EI) would likely lead to significant fragmentation. The molecular ion peak may be of low abundance. Common fragmentation patterns would involve the loss of small neutral molecules or radicals. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. Cleavage of the cyclobutane ring is also expected, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or other small fragments. The fragmentation pattern provides a fingerprint that can aid in structural confirmation.

A hypothetical table of major mass spectral fragments is shown below:

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 132.0386 | [C₆H₆F₂O]⁺ | - |

| 114.0280 | [C₆H₄F₂]⁺ | H₂O |

| 104.0458 | [C₅H₆FO]⁺ | HF |

| 85.0294 | [C₄H₅F₂]⁺ | C₂HO |

| 69.0345 | [C₄H₅O]⁺ | CF₂ |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

Should this compound or a suitable crystalline derivative be prepared, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule.

The resulting crystal structure would reveal the conformation of the cyclobutane ring, which is typically puckered. It would also show the spatial arrangement of the ethynyl and hydroxyl substituents on the ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would be elucidated, providing insight into the crystal packing and the forces that govern the solid-state architecture. As no public crystal structure data is available, a hypothetical data table cannot be generated.

Q & A

Advanced Research Question

- X-ray crystallography reveals intermolecular H-bonding patterns (e.g., O-H···F interactions).

- Solution-state studies : Use DOSY NMR to assess aggregation behavior.

- IR titration experiments quantify H-bond strength via frequency shifts (Δν(OH)).

Contradictions between solid-state and solution data may arise from solvent polarity; address this by comparing results across solvent gradients (e.g., DMSO to hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.